molecular formula C16H9BrClFN2O2 B3042438 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-64-0

3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3042438
CAS RN: 618102-64-0
M. Wt: 395.61 g/mol
InChI Key: RZTYWYXRZJDRKG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, also known as BCFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BCFP belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation and cancer progression. 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of various kinases involved in cancer progression.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been shown to inhibit the activity of various enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is its potential toxicity and side effects, which need to be further investigated before it can be used in clinical settings.

Future Directions

There are several future directions for research on 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, including the investigation of its potential as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its mechanism of action. Further studies are also needed to investigate the potential toxicity and side effects of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, as well as its pharmacokinetics and pharmacodynamics. Overall, 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Several studies have investigated the potential of 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders. 3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models.

properties

IUPAC Name

5-(4-bromophenyl)-2-(3-chloro-4-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClFN2O2/c17-10-3-1-9(2-4-10)14-8-15(16(22)23)21(20-14)11-5-6-13(19)12(18)7-11/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTYWYXRZJDRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

618102-64-0
Record name 3-(4-BROMOPHENYL)-1-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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